REACTION_CXSMILES
|
ClB(Cl)Cl.[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=1.[C:14](#N)[CH3:15].[Cl-].[Al+3].[Cl-].[Cl-].[OH-:21].[Na+]>C(Cl)Cl.C1(C)C=CC=CC=1.O.CC(O)C>[NH2:13][C:9]1[CH:8]=[C:7]([O:6][CH3:5])[CH:12]=[CH:11][C:10]=1[C:14](=[O:21])[CH3:15] |f:3.4.5.6,7.8|
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
ClB(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirred for 10 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture was stirred for additional 1 hr at 0° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 50° C. for 16 hrs
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled down to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 50° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with NaOH (25%), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |